N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-3-9-14(22)19-20-11-17-15-13(16(20)23)10-18-21(15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLZSZGTSOVDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic conditions to form the pyrazolo[3,4-d]pyrimidine ring . Subsequent functionalization steps introduce the phenyl and pentanamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Medicinal Chemistry
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is primarily studied for its potential as a therapeutic agent in cancer treatment. Its structural similarity to known kinase inhibitors suggests that it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to reduced cellular proliferation and increased apoptosis in cancer cells.
Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines, with some showing EC50 values as low as 30 nM, indicating potent anti-cancer activity .
Biological Research
The compound has been utilized in biological assays to explore its effects on cell signaling pathways and enzyme inhibition. Its ability to induce apoptosis makes it a valuable tool for understanding mechanisms of cancer cell death.
Research Findings : In vitro studies have shown that compounds similar to this compound can effectively inhibit tumor growth by targeting specific pathways involved in cellular proliferation .
Drug Discovery
Due to its unique chemical structure, this compound serves as a lead compound in drug discovery programs aimed at developing new anticancer agents. Researchers are actively exploring modifications to enhance its efficacy and selectivity.
Data Table: Structure Activity Relationship (SAR) Insights
| Compound Derivative | EC50 (nM) | Mechanism of Action |
|---|---|---|
| N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | 400 - 700 | Induces apoptosis via caspase activation |
| N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine | 30 - 70 | CDK2 inhibitor leading to cell cycle arrest |
Industrial Applications
The compound's properties also extend to industrial applications where it can be utilized in the development of advanced materials. Its unique structure allows for potential enhancements in thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide involves its interaction with kinase enzymes. The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase’s activity, preventing the phosphorylation of target proteins and disrupting cell signaling pathways involved in cancer cell proliferation . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the kinase active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[3,4-d]pyrimidine core is a common feature among kinase inhibitors and anticancer agents. Key derivatives and their properties are summarized below:
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings:
EGFR Inhibition: Compound 237 (benzylidene-acetohydrazide) exhibits EGFR inhibition (IC50 = 0.186 µM), though less potent than erlotinib (IC50 = 0.03 µM). Docking studies (PDB ID: 1M17) suggest binding to the ATP pocket, similar to erlotinib .
Antiproliferative Activity: Derivatives like 237 and 235 show moderate-to-high activity against MCF-7 breast cancer cells (IC50 = 34.55–60.02 µM). Apoptosis induction correlates with substituent positioning, with 235 demonstrating the highest pro-apoptotic activity .
Structural Impact on Activity: Acetohydrazide vs. Pentanamide: The acetohydrazide group in 237 allows hydrogen bonding with kinase residues, while the pentanamide’s extended chain may enhance lipophilicity and tissue penetration.
Mechanistic Insights and Limitations
- Docking Studies : Analogues like 237 bind competitively to the EGFR ATP pocket, disrupting kinase activation . The pentanamide derivative’s flexible chain could optimize binding but requires validation.
- Resistance Issues: Pseudomonas aeruginosa resistance to fluoroquinolones (MIC ≥ 2 µg/mL) highlights the need for structural diversification to overcome drug resistance, a consideration relevant to pyrazolopyrimidine derivatives .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in cancer therapeutics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 314.37 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is critical for its biological activity.
Key Structural Features:
- Core Structure: Pyrazolo[3,4-d]pyrimidine
- Functional Groups: Amide and phenyl groups
- Solubility: Moderately soluble in organic solvents; limited solubility in water
The primary mechanism of action for this compound involves its selective inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, it disrupts cell cycle progression, potentially leading to apoptosis in cancer cells.
Binding Interactions:
- Forms hydrogen bonds with amino acids such as Leu83 within the CDK2 active site.
- Alters phosphorylation states of downstream targets involved in cell proliferation.
Biological Activity and Therapeutic Potential
Research has shown that this compound exhibits significant anti-proliferative effects on various cancer cell lines. In vitro studies indicate that it can effectively inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
In Vitro Studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SW480 (Colon Cancer) | 2.5 | Significant growth inhibition |
| HCT116 (Colon Cancer) | 0.12 | Superior to standard treatments |
| MCF7 (Breast Cancer) | 5.0 | Moderate growth inhibition |
These findings suggest that the compound may serve as a promising candidate for targeted cancer therapies.
Case Studies and Research Findings
-
Inhibition of CDK2 Activity:
- A study demonstrated that this compound effectively inhibits CDK2 with a Ki value indicating high affinity for the target enzyme. This inhibition leads to altered expression levels of key cell cycle regulators.
-
Apoptotic Induction:
- In another investigation, treatment with the compound resulted in increased levels of apoptotic markers such as caspase activation and PARP cleavage in treated cancer cells, confirming its role in promoting programmed cell death.
-
Pharmacokinetic Studies:
- Preliminary pharmacokinetic evaluations have indicated favorable absorption and distribution characteristics for this compound, suggesting potential for effective therapeutic dosing in clinical settings.
Q & A
Q. What synthetic methodologies are effective for preparing N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide?
The compound can be synthesized via multi-step reactions involving condensation, hydrazide formation, and coupling. For example, acid hydrazide intermediates (e.g., compound 11) are prepared by reacting esters with hydrazine hydrate under reflux, followed by purification via recrystallization (e.g., ethanol, 90% yield) . Subsequent coupling with amino acid esters under controlled conditions (e.g., 0°C, Et3N) yields the final product. Normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) and amine-phase chromatography are critical for purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., NH2/NH at 3417 cm<sup>-1</sup>, C=O at 1635 cm<sup>-1</sup>) .
- <sup>1</sup>H NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.8 ppm, piperazine protons at δ 2.5–3.6 ppm) .
- FAB-MS : Provides molecular ion peaks (e.g., [MH<sup>+</sup>] at m/z 454) and confirms peptide sequences . Elemental analysis (C, H, N) validates stoichiometry (e.g., C22H21N7O3 with <0.5% deviation) .
Q. How is the antibacterial activity of this compound screened in preliminary assays?
Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains are performed. MIC values <1 µg/mL indicate potency, while resistance in strains like Pseudomonas aeruginosa (MIC ≥2 µg/mL) requires cross-validation with CLSI standards .
Advanced Research Questions
Q. How can synthetic yields be improved for N-substituted pyrazolopyrimidine derivatives?
Low yields in coupling steps (e.g., 41% in piperazine substitutions) are addressed by optimizing reaction conditions:
Q. How should contradictory MIC data against bacterial strains be resolved?
Discrepancies (e.g., resistance in P. aeruginosa) require:
- Repeating assays with clinical isolates to confirm intrinsic resistance .
- Mechanistic studies (e.g., efflux pump inhibition assays) to identify resistance pathways .
- Structural modifications (e.g., fluorinated aryl groups) to enhance membrane permeability .
Q. What methodologies elucidate the anticancer mechanism of pyrazolopyrimidine hybrids?
- In vitro : Cytotoxicity assays (e.g., A549 lung cancer cells) with IC50 comparisons to standard drugs (e.g., doxorubicin) .
- Apoptosis analysis : Flow cytometry for Annexin V/PI staining and caspase-3 activation via Western blot .
- In vivo : Xenograft models (e.g., nude mice) to assess tumor regression and NF-κB/IL-6 suppression .
Q. How are impurities managed during large-scale synthesis?
- Chromatography : Reverse-phase HPLC to separate regioisomers (e.g., pyrazolo[3,4-d]pyrimidin-4-amine vs. 5-amine derivatives) .
- Recrystallization : Ethanol or acetonitrile for final purification (>95% purity) .
- Elemental analysis : Detects trace impurities (e.g., residual solvents) .
Methodological Considerations
- Handling hygroscopic intermediates : Store under inert atmosphere (−20°C) to prevent hydrolysis .
- Bioactivity validation : Use orthogonal assays (e.g., FAB-MS and IR) to confirm structural integrity before biological testing .
- Data reproducibility : Replicate MIC assays in triplicate and include positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
